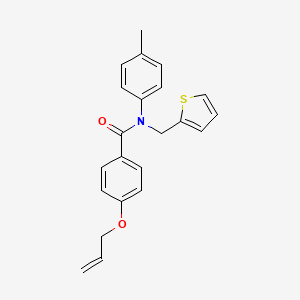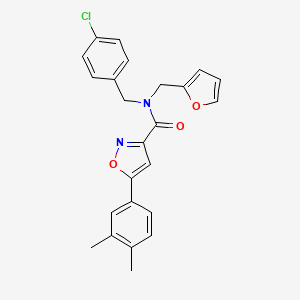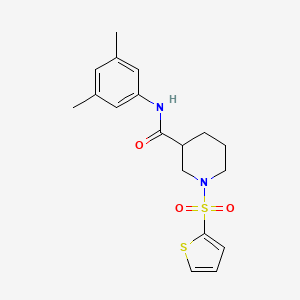![molecular formula C22H30N2O2S B11343375 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11343375.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a pyrrolidine ring, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and thiophene intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent under controlled conditions. The thiophene intermediate is prepared by reacting thiophene with a suitable halogenating agent.
The final step involves the coupling of these intermediates with N-(2-pyrrolidin-1-yl)ethylamine under specific conditions to form the desired acetamide compound. This process often requires the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it valuable for biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for developing pharmaceuticals with specific biological activities.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiophene groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(propan-2-yl)phenol: A related compound with a simpler structure, used in various chemical reactions.
2-(5-methyl-1,3-benzoxazol-2-yl)phenol: Another phenoxy derivative with distinct properties and applications.
2-(4-methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol: A compound with similar functional groups but different biological activities.
Uniqueness
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide stands out due to its combination of phenoxy, pyrrolidine, and thiophene groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C22H30N2O2S |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C22H30N2O2S/c1-16(2)18-9-8-17(3)13-20(18)26-15-22(25)23-14-19(21-7-6-12-27-21)24-10-4-5-11-24/h6-9,12-13,16,19H,4-5,10-11,14-15H2,1-3H3,(H,23,25) |
InChI Key |
YIMXUKXVYDXAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343293.png)

![2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11343305.png)

![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11343313.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11343314.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11343329.png)

![N-(2-methoxybenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343336.png)
![3,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11343342.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide](/img/structure/B11343363.png)
![{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11343370.png)
![4-tert-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11343374.png)
